N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide
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Overview
Description
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide is a chemical compound that has been the subject of scientific research for its potential use as a drug. This compound has shown promise in the treatment of various diseases, including cancer and inflammation. In
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported to have inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives can also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have been studied for their potential anticancer activities . They could be used in the development of new cancer therapies.
Anti-HIV Activity
Some indole derivatives have shown potential as anti-HIV agents . This suggests they could be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives can exhibit antioxidant properties , which could make them useful in combating oxidative stress in the body.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties , suggesting potential use in the treatment of various bacterial and fungal infections.
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives .
Mode of action
The exact mode of action can vary depending on the specific indole derivative and its target. Indole derivatives generally work by interacting with their target receptors and inducing a biological response .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME properties of indole derivatives can vary widely depending on the specific compound. Many indole derivatives are known to have good bioavailability .
Result of action
The molecular and cellular effects of indole derivatives can vary depending on the specific compound and its target. They generally result in a therapeutic effect due to their interaction with their target receptors .
Action environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the temperature .
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-16-7-6-10-8-11(2-5-13(10)16)14(17)9-15-20(18,19)12-3-4-12/h2,5,8,12,14-15,17H,3-4,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUDZDJZAFKCCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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